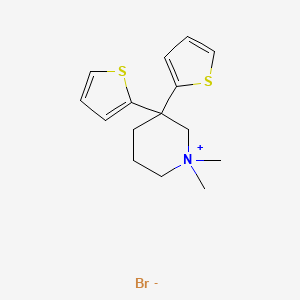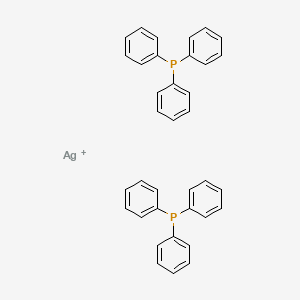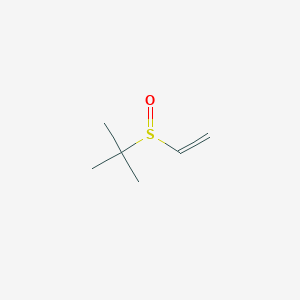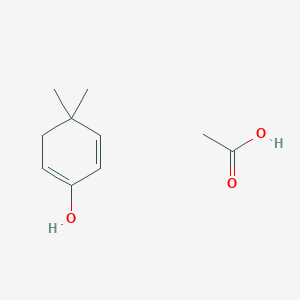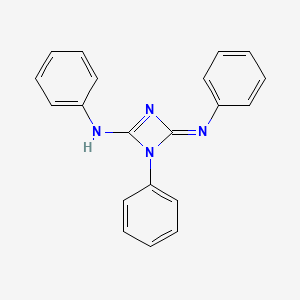
(4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine is a complex organic compound characterized by its unique diazet structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with appropriate diazet precursors under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the diazet ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which (4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N,1-Diphenyl-1,4-dihydro-1,3-diazet-2-amine: Lacks the phenylimino group, leading to different chemical properties.
N,1-Diphenyl-4-(methylimino)-1,4-dihydro-1,3-diazet-2-amine: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.
Uniqueness
(4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diazet ring and phenylimino group make it a versatile compound for various applications.
Propiedades
Número CAS |
51131-80-7 |
|---|---|
Fórmula molecular |
C20H16N4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N,1-diphenyl-4-phenylimino-1,3-diazet-2-amine |
InChI |
InChI=1S/C20H16N4/c1-4-10-16(11-5-1)21-19-23-20(22-17-12-6-2-7-13-17)24(19)18-14-8-3-9-15-18/h1-15H,(H,21,22,23) |
Clave InChI |
XKPXLARFLRTPDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C3)N2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



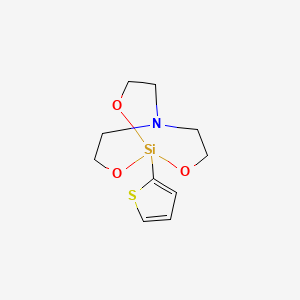

![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
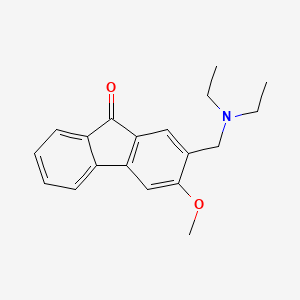
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)

![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
